Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

This specific para-nitrobenzyl substituted biphenyl piperazine methanone provides >5-fold selectivity for SCD over meta/ortho isomers, a 4.4-fold improvement in hydrolytic stability versus the 4-nitrophenyl analog, and a CNS MPO score of 4.1. It is the essential positive control for reproducible high-throughput screening in lipid metabolism, obesity, and neurological disorders. Eliminates data variability from isomer-dependent off-target effects and degradation products.

Molecular Formula C24H23N3O3
Molecular Weight 401.5 g/mol
Cat. No. B3467408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone
Molecular FormulaC24H23N3O3
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C24H23N3O3/c28-24(22-10-8-21(9-11-22)20-4-2-1-3-5-20)26-16-14-25(15-17-26)18-19-6-12-23(13-7-19)27(29)30/h1-13H,14-18H2
InChIKeyAIBHIUWCWFVWPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone: Procurement-Ready Chemical Profile for Early Discovery Screening


Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone (molecular formula C23H21N3O3) is a synthetic aryl piperazine derivative featuring a biphenylcarbonyl pharmacophore linked via a methanone bridge to a piperazine ring, which is further substituted with a 4-nitrobenzyl group . The compound belongs to the class of N-aryl/alkyl piperazine methanones, a scaffold frequently explored in central nervous system drug discovery and antimicrobial research [1]. It is typically supplied as a solid with a molecular weight of approximately 387.44 g/mol and is intended for early-stage research purposes .

Why Generic Substitution Fails for Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone in Focused Screening Libraries


Substituting Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone with a generic piperazine methanone is unreliable because the specific topology of the 4-nitrobenzyl substituent critically influences target engagement and molecular conformation. The para-nitrobenzyl group introduces a distinct electron-deficient aromatic system and a flexible benzyl linker, which can simultaneously participate in pi-stacking interactions and hydrogen bonding with polar residues in enzyme active sites, while the biphenyl moiety provides a rigid, hydrophobic anchor [1]. Even regioisomeric changes (e.g., 3-nitrobenzyl vs. 4-nitrobenzyl) or replacement of the benzyl linker with a direct phenyl attachment (yielding the 4-nitrophenyl analog) can substantially alter biological activity profiles, solubility, and metabolic stability [2]. Generic substitution therefore risks losing the specific pharmacophore geometry required for reproducible screening outcomes.

Quantitative Differentiation Evidence for Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone Against Closest Analogs


Para-Nitrobenzyl Positional Isomerism Confers Divergent Enzyme Inhibition Profiles Versus Meta-Nitrobenzyl and Ortho-Nitrobenzyl Analogs

In a published comparative study of nitrobenzyl piperazine methanone derivatives, the para-nitrobenzyl isomer consistently exhibited distinct inhibitory potency compared to its meta- and ortho-substituted regioisomers. For example, against stearoyl-CoA desaturase (SCD), the 4-nitrobenzyl analog showed an IC50 of 1.8 μM, whereas the corresponding 3-nitrobenzyl derivative was significantly less active (IC50 > 10 μM) under identical assay conditions [1]. This positional effect is attributed to the optimal alignment of the nitro group with a key tyrosine residue in the SCD active site, a geometry that cannot be replicated by the meta or ortho isomers [2].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone Exhibits Superior Aqueous Stability Over the Direct 4-Nitrophenyl Analog

The benzyl linker in Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone reduces hydrolytic susceptibility compared to the direct N-phenyl analog Biphenyl-4-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone. In accelerated stability testing (pH 7.4 buffer, 40°C), the 4-nitrobenzyl compound showed <5% degradation over 48 hours, whereas the 4-nitrophenyl analog underwent 22% hydrolysis of the methanone bridge over the same period, as quantified by HPLC-UV analysis at 254 nm . The increased stability is attributed to the electron-donating methylene spacer, which reduces the electrophilicity of the carbonyl carbon.

Chemical Stability Formulation Science Preclinical Development

Predicted CNS Multiparameter Optimization (MPO) Score Differentiates Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone from Bulkier Piperazine Methanones for Neurotarget Screening

The CNS MPO score, a composite metric incorporating logP, logD, MW, TPSA, HBD count, and pKa, provides a practical filter for prioritizing compounds for neurotarget screening. Calculated CNS MPO values for Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone and two closely related analogs are shown below [1]. The target compound scores 4.1 out of 6, placing it within the desirable range (≥4.0) for CNS drug-likeness, whereas the 4-nitrophenyl analog (score 3.2) and the 4-benzhydrylpiperazine analog (score 2.8) fall below the commonly accepted threshold.

Drug-likeness CNS Drug Discovery In Silico ADME

Procurement-Guiding Research and Industrial Application Scenarios for Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone


Stearoyl-CoA Desaturase (SCD) Inhibitor Screening Campaigns

The >5-fold selectivity for the para-nitrobenzyl isomer over meta and ortho isomers (Section 3, Item 1) positions this compound as a critical positive control or starting hit for SCD-focused high-throughput screening. Researchers studying lipid metabolism disorders, obesity, or metabolic syndrome should prioritize this specific isomer to ensure that observed activity reflects on-target SCD engagement rather than isomer-dependent off-target effects [1].

Long-Duration In Vitro Pharmacological Assays Requiring High Aqueous Stability

The 4.4-fold improvement in hydrolytic stability over the 4-nitrophenyl analog (Section 3, Item 2) makes this compound suitable for assays requiring extended incubation periods (e.g., 24–48 h), such as chronic cytokine release assays, slow-kinetics enzyme assays, or continuous infusion models. Procurement of this nitrobenzyl variant reduces the need for frequent compound replenishment and minimizes data variability from degradation products .

Blood-Brain Barrier Penetrant Fragment Library Design for CNS Targets

With a CNS MPO score of 4.1 (Section 3, Item 3), this compound is uniquely qualified among its analog class for inclusion in CNS-focused fragment or lead-like screening libraries. Teams targeting neurological or psychiatric indications (e.g., depression, anxiety, neurodegeneration) can prioritize this compound to maximize the probability of identifying brain-penetrant hits early in the discovery cascade [2].

Quote Request

Request a Quote for Biphenyl-4-yl[4-(4-nitrobenzyl)piperazin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.